

An In-depth Technical Guide to the Physicochemical Properties of FXIIa-IN-3

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Compound of Interest

Compound Name: FXIIa-IN-3
Cat. No.: B12373037

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FXIIa-IN-3 is a potent and selective small molecule inhibitor of Factor XIIa (FXIIa), a key enzyme in the contact activation pathway of coagulation. This document provides a comprehensive overview of the known physicochemical properties of **FXIIa-IN-3**, details relevant experimental protocols for its characterization, and visualizes its role in the context of the intrinsic coagulation cascade and the broader drug discovery process. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anticoagulants.

Physicochemical Properties

A summary of the available quantitative data for **FXIIa-IN-3** is presented in the tables below.

Table 1: General Physicochemical Properties of FXIIa-IN-3

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₆ N ₄ O ₆	[1]
Molecular Weight	336.30 g/mol	Calculated
CAS Number	3046390-69-3	[2]
Appearance	White to off-white solid	Typical for purified small molecules
Melting Point	Not available	

Table 2: In Vitro Activity and Storage of FXIIa-IN-3

Property	Value	Source
IC ₅₀ (FXIIa)	0.045 μM (45 nM)	[3]
Selectivity	Selective over FXIa, FXa, and FIXa	[3]
Storage (Powder)	-20°C for 3 years	[3]
Storage (In Solvent)	-80°C for 1 year	[3]

Table 3: Solubility Profile of FXIIa-IN-3

Solvent	Solubility	Notes
DMSO	Soluble	A common solvent for creating stock solutions of small molecule inhibitors.[4][5]
PBS (Phosphate-Buffered Saline)	Likely low solubility	Many organic small molecules exhibit limited solubility in aqueous buffers like PBS.[4][5]
Water	Not available	

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **FXIIa-IN-3** are provided below. While specific protocols for this exact molecule are not publicly available, the following represent standard and widely accepted methods in the field.

Determination of IC₅₀ (FXIIa Chromogenic Assay)

The half-maximal inhibitory concentration (IC₅₀) of **FXIIa-IN-3** against FXIIa can be determined using a chromogenic substrate assay.^{[6][7]}

Principle: Activated Factor XII (FXIIa) cleaves a specific chromogenic substrate, releasing a colored product (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the FXIIa activity. In the presence of an inhibitor like **FXIIa-IN-3**, the rate of substrate cleavage is reduced.

Materials:

- Human FXIIa (purified)
- Chromogenic substrate specific for FXIIa (e.g., S-2302)
- Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and a carrier protein like BSA)^[8]
- **FXIIa-IN-3** (dissolved in DMSO to create a stock solution)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare Reagents:
 - Dilute human FXIIa to a working concentration in the assay buffer.
 - Prepare a series of dilutions of **FXIIa-IN-3** in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent effects.

- Dissolve the chromogenic substrate in the assay buffer according to the manufacturer's instructions.
- Assay Setup:
 - In a 96-well microplate, add a fixed volume of the FXIIa solution to each well.
 - Add an equal volume of the different concentrations of **FXIIa-IN-3** to the wells. Include control wells with assay buffer and DMSO (vehicle control) instead of the inhibitor.
 - Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add a fixed volume of the pre-warmed chromogenic substrate to all wells to start the reaction.
- Data Acquisition:
 - Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C.
- Data Analysis:
 - Determine the initial rate of the reaction (V_0) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
 - Plot the percentage of FXIIa inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Solubility Assessment

The solubility of a compound is a critical parameter in drug discovery. Both kinetic and thermodynamic solubility assays are commonly employed.

This high-throughput method provides a rapid assessment of a compound's solubility.^{[1][9][10]}

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., PBS). The formation of a precipitate is detected, often by nephelometry (light scattering) or UV absorbance after filtration.

Materials:

- **FXIIa-IN-3** (as a solid)
- DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well filter plates
- 96-well UV-compatible plates
- Nephelometer or UV/Vis microplate reader

Procedure (Turbidimetric Method):

- Prepare a high-concentration stock solution of **FXIIa-IN-3** in DMSO (e.g., 10 mM).
- In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution with PBS to achieve a range of final compound concentrations.
- Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
- Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

This method determines the equilibrium solubility of a compound and is considered the "gold standard".^{[11][12]}

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over an extended period. The concentration of the dissolved compound in the supernatant is then determined after removing the undissolved solid.

Materials:

- **FXIIa-IN-3** (as a solid)
- Solvent of interest (e.g., DMSO, water, PBS)
- Vials with screw caps
- Shaker or rotator
- Centrifuge
- HPLC-UV system

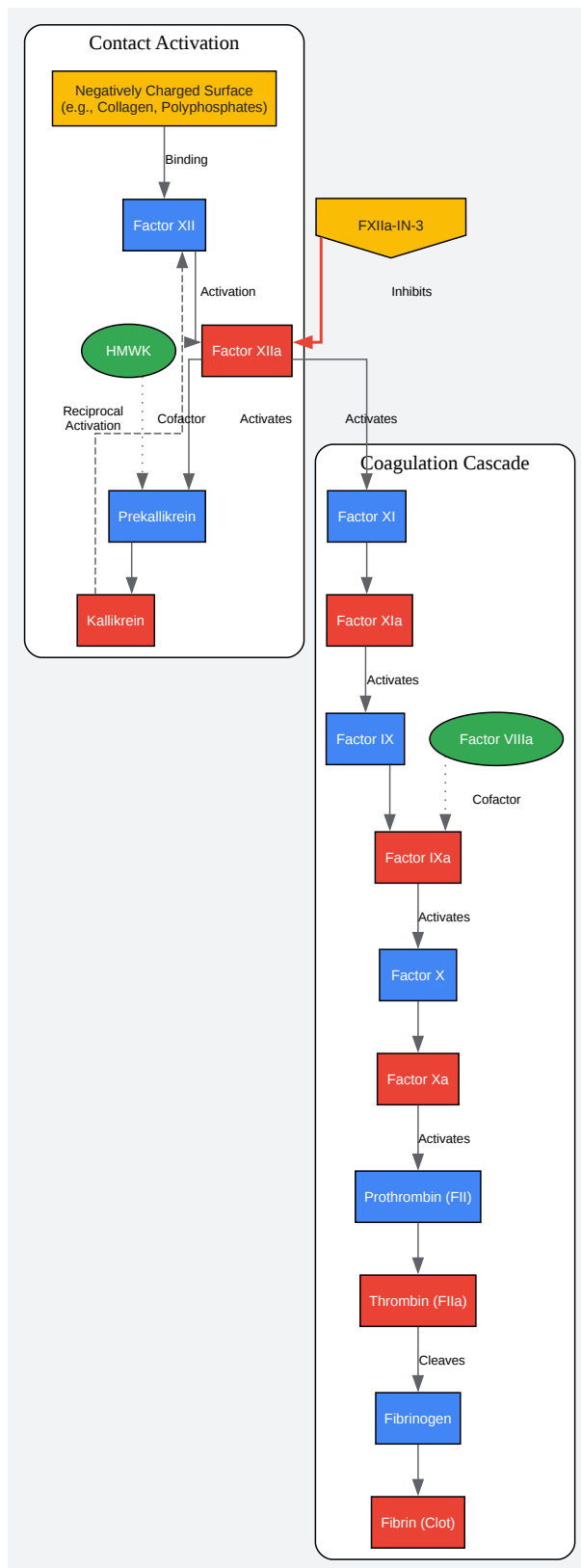
Procedure (Shake-Flask Method):

- Add an excess amount of solid **FXIIa-IN-3** to a vial containing a known volume of the solvent.
- Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect the supernatant and filter it to remove any remaining solid particles.
- Determine the concentration of **FXIIa-IN-3** in the filtrate using a validated analytical method, such as HPLC-UV, by comparing the peak area to a standard curve of known concentrations.

Mandatory Visualizations

Signaling Pathway: Intrinsic Pathway of Coagulation

The following diagram illustrates the role of Factor XIIa in initiating the intrinsic pathway of blood coagulation.

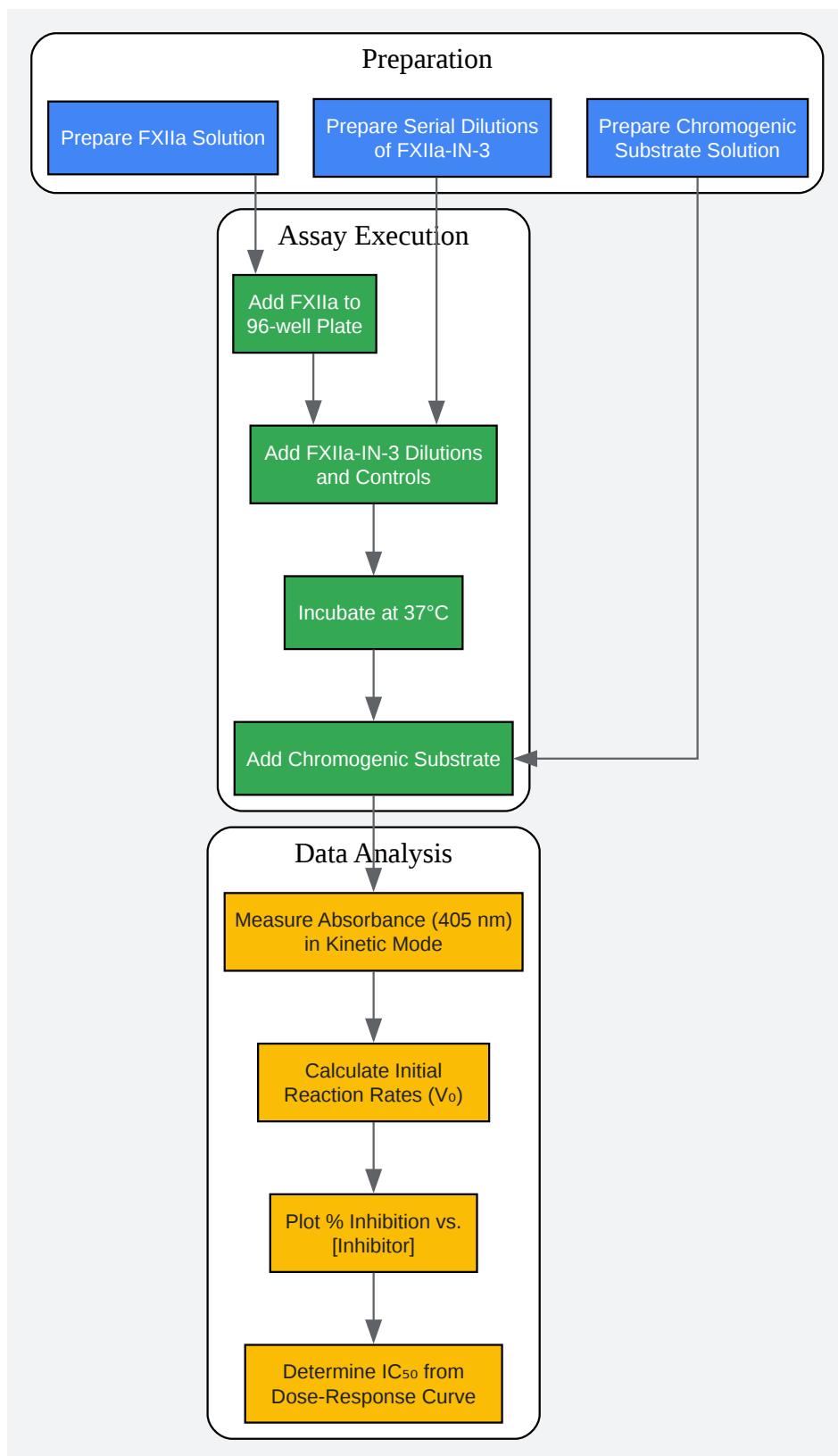


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Caption: Intrinsic pathway of coagulation initiated by Factor XIIa.

Experimental Workflow: IC₅₀ Determination

The following diagram outlines the workflow for determining the IC₅₀ of an inhibitor against FXIIa.

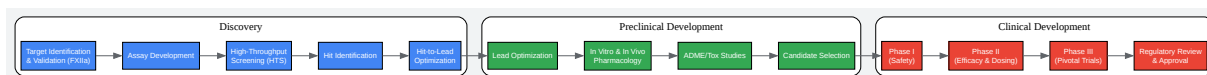


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Caption: Workflow for determining the IC₅₀ of **FXIIa-IN-3**.

Logical Relationship: Anticoagulant Drug Discovery Pipeline

This diagram provides a simplified overview of the stages involved in the discovery and development of a novel anticoagulant like **FXIIa-IN-3**.^{[8][13][14][15][16]}



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Caption: A simplified anticoagulant drug discovery pipeline.

Conclusion

FXIIa-IN-3 is a promising preclinical candidate for the development of a novel anticoagulant therapy. Its high potency and selectivity for Factor XIIa suggest a potential for a safer therapeutic profile with a reduced risk of bleeding compared to current anticoagulants. This technical guide summarizes the key physicochemical properties and provides standardized experimental protocols relevant to its characterization. The provided visualizations offer a clear context for its mechanism of action and the broader drug development landscape. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance its development towards clinical applications.

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